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Compound Name: Fmoc-Leu-OPfp

Cat. No.: B557483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-L-leucine pentafluorophenyl ester (Fmoc-Leu-OPfp) is a highly activated form of the

amino acid leucine, widely employed in solid-phase peptide synthesis (SPPS). The

pentafluorophenyl (Pfp) ester is an excellent leaving group, facilitating the efficient formation of

a peptide bond with a free amino group of a growing peptide chain. This activation method is

particularly advantageous as it often allows for rapid and clean coupling reactions, minimizing

the need for additional complex coupling reagents and reducing the risk of side reactions.[1][2]

These application notes provide a detailed overview of the standard procedures for utilizing

Fmoc-Leu-OPfp in peptide synthesis.

Principle of Activation and Coupling
Fmoc-Leu-OPfp is classified as an active ester. The electron-withdrawing nature of the

pentafluorophenyl ring makes the carbonyl carbon of the leucine residue highly electrophilic

and susceptible to nucleophilic attack by the terminal amine of the peptide chain. This inherent

reactivity means that Fmoc-Leu-OPfp does not require a separate in situ activation step prior

to its use in a coupling reaction.[1] The reaction proceeds via a direct aminolysis mechanism,

releasing the pentafluorophenol byproduct, which is easily washed away during the synthesis

workflow.[2]
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Data Presentation
The efficiency of Fmoc-Leu-OPfp coupling can be influenced by the reaction conditions,

including the presence of additives and the specific peptide sequence. While Fmoc-

pentafluorophenyl esters are highly reactive on their own, additives such as 1-

hydroxybenzotriazole (HOBt) can be used to further accelerate the reaction rate.[3] Below is a

summary of expected performance based on literature for the coupling of Fmoc-amino acid-

OPfp esters.

Condition

Molar
Excess
(Fmoc-Leu-
OPfp:amine
)

Additive
Typical
Reaction
Time

Expected
Coupling
Efficiency

Purity

Standard
3 - 5

equivalents
None 1 - 4 hours > 98% High

Accelerated
3 - 5

equivalents

HOBt (1

equivalent)

30 - 60

minutes
> 99% Very High

Microwave-

Assisted

2 - 3

equivalents
None

30 - 45

seconds
> 99% Very High

Note: The data presented are typical values and may vary depending on the specific peptide

sequence, resin, and other experimental conditions.

Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Leu-OPfp in
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of Fmoc-Leu-OPfp to a resin-bound peptide chain

with a free N-terminal amine.

Materials:

Fmoc-protected peptide-resin with a free N-terminal amine
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Fmoc-Leu-OPfp

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Piperidine, 20% in DMF for Fmoc deprotection

(Optional) 1-Hydroxybenzotriazole (HOBt)

Reaction vessel for manual SPPS

Procedure:

Resin Preparation:

Swell the peptide-resin in DMF for 30-60 minutes.

If the N-terminal Fmoc group is present, deprotect by treating the resin with 20%

piperidine in DMF for 5-10 minutes. Repeat this step once.

Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine. Perform a

colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.

Coupling Reaction:

In a separate vial, dissolve 3-5 molar equivalents of Fmoc-Leu-OPfp (relative to the resin

loading) in a minimal amount of DMF.

(Optional) If using an additive, dissolve 1 molar equivalent of HOBt in the same vial.

Add the Fmoc-Leu-OPfp solution to the washed and deprotected peptide-resin.

Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can

be monitored using a colorimetric test (e.g., a negative Kaiser test indicates reaction

completion).

Washing:
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Once the coupling reaction is complete, drain the reaction solution.

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and

byproducts.

Wash the resin with DCM (2-3 times) and then with DMF (2-3 times) to prepare for the

next synthesis cycle.

Protocol 2: Accelerated Coupling using HOBt
This protocol is a variation of the standard procedure, incorporating HOBt to enhance the

coupling rate.

Procedure:

Follow the "Resin Preparation" steps from Protocol 1.

Coupling Reaction:

In a separate vial, dissolve 3-5 molar equivalents of Fmoc-Leu-OPfp and 1 molar

equivalent of HOBt in a minimal amount of DMF.

Add the solution to the deprotected peptide-resin.

Agitate the reaction mixture at room temperature for 30-60 minutes.

Follow the "Washing" steps from Protocol 1.

Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the chemical mechanism of Fmoc-Leu-OPfp activation and

coupling to a peptide chain.
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Caption: Chemical pathway of peptide bond formation using Fmoc-Leu-OPfp.

Experimental Workflow
The diagram below outlines the key steps in a single coupling cycle using Fmoc-Leu-OPfp in

SPPS.
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Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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